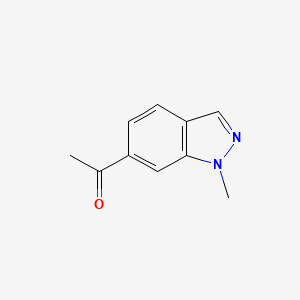

1-(1-Methyl-1H-indazol-6-yl)ethanone

Description

Chemical Identity and Nomenclature

1-(1-Methyl-1H-indazol-6-yl)ethanone is definitively identified by the Chemical Abstracts Service number 1159511-25-7 and carries the molecular descriptor number MFCD11869768. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of an indazole ring system with methyl substitution at the N-1 position and an ethanone group at the 6-position. The molecular formula C₁₀H₁₀N₂O corresponds to a molecular weight of 174.2 grams per mole, establishing its position as a medium-sized heterocyclic compound.

The compound's structural representation through the Simplified Molecular Input Line Entry System notation is CC(=O)C1=CC2=C(C=C1)C=NN2C, which provides a linear encoding of its three-dimensional molecular architecture. The International Chemical Identifier code 1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3 offers a standardized representation that facilitates database searches and computational analysis. The corresponding International Chemical Identifier key TWEFAZURHNZEOD-UHFFFAOYSA-N serves as a unique molecular fingerprint for this specific compound.

Historical Context of Indazole Derivatives in Chemical Research

The historical development of indazole chemistry traces back to the pioneering work of Emil Fischer in 1883, who first reported the synthesis of indazole through the heating of ortho-hydrazine cinnamic acid. This foundational discovery established indazoles as an important class of nitrogen-containing heterocycles, leading to extensive research into their synthetic methodologies and applications. Fischer's original work laid the groundwork for understanding the fundamental reactivity patterns and tautomeric behavior of indazole systems, which remain central to contemporary research.

Throughout the twentieth century, indazole derivatives gained prominence in pharmaceutical research due to their diverse biological activities and structural versatility. The development of synthetic methodologies for accessing substituted indazoles has been a continuous focus of organic chemists, driven by the need for efficient routes to these valuable compounds. Historical synthetic approaches have included cyclization reactions, metal-catalyzed processes, and various ring-forming strategies that have evolved to meet the demands of modern chemical research.

The emergence of transition metal-catalyzed synthesis has revolutionized indazole chemistry, with copper-catalyzed reactions becoming particularly important for accessing diverse substitution patterns. These methodological advances have enabled the preparation of complex indazole derivatives, including compounds like this compound, with high efficiency and selectivity. The historical progression from simple cyclization reactions to sophisticated catalytic processes reflects the growing understanding of indazole reactivity and the increasing demands for structural diversity in chemical research.

Structural Classification within Heterocyclic Chemistry

Within the framework of heterocyclic chemistry, this compound belongs to the bicyclic nitrogen heterocycle family, specifically the indazole class. Indazoles are characterized as fusion products of benzene and pyrazole rings, creating a bicyclic aromatic system with two nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring. This structural arrangement classifies indazoles as amphoteric molecules capable of both protonation to form indazolium cations and deprotonation to yield indazolate anions.

The indazole core system exhibits tautomeric behavior, with three potential forms: 1H-indazole, 2H-indazole, and 3H-indazole. Theoretical and experimental studies have established that the 1H-tautomer is thermodynamically favored by approximately 2.3 kilocalories per mole compared to the 2H-form. This tautomeric preference significantly influences the chemical behavior and reactivity patterns of indazole derivatives, including their substitution reactions and coordination chemistry.

The specific substitution pattern in this compound places it within the N-methylated indazole subclass, where the methyl group at the N-1 position eliminates tautomeric equilibrium and fixes the nitrogen substitution pattern. The acetyl group at the 6-position introduces carbonyl functionality, expanding the compound's chemical reactivity profile and potential for further derivatization. This substitution pattern creates opportunities for hydrogen bonding interactions, nucleophilic addition reactions, and coordination with metal centers.

| Structural Feature | Classification | Significance |

|---|---|---|

| Bicyclic Core | Fused benzene-pyrazole | Aromatic stability and reactivity |

| Nitrogen Positions | N-1, N-2 heterocycle | Amphoteric behavior |

| N-Methyl Substitution | Fixed tautomer | Eliminated tautomeric equilibrium |

| 6-Acetyl Group | Carbonyl functionality | Enhanced reactivity profile |

Significance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a valuable building block in pharmaceutical chemistry and materials science. The compound's structural features make it an attractive intermediate for the synthesis of more complex heterocyclic systems, particularly those designed for biological activity screening. Recent publications have highlighted the importance of indazole derivatives in medicinal chemistry, where they serve as scaffolds for developing therapeutic agents targeting various biological pathways.

The synthetic accessibility of this compound through modern catalytic methods has enhanced its utility in contemporary research programs. Copper-catalyzed methodologies, including those utilizing copper(II) acetate in the presence of oxygen as an oxidant, have provided efficient routes to such compounds with excellent yields. These synthetic advances have made the compound readily available for incorporation into drug discovery programs and academic research initiatives focused on heterocyclic chemistry.

Current research applications of this compound extend beyond traditional pharmaceutical chemistry to include its use in developing new synthetic methodologies and exploring structure-activity relationships in indazole systems. The compound's reactivity profile, featuring both the electron-rich indazole core and the electrophilic carbonyl group, makes it suitable for diverse chemical transformations including nucleophilic additions, electrophilic substitutions, and metal-catalyzed coupling reactions.

The commercial availability of this compound from multiple chemical suppliers with purities ranging from 95% to 98% demonstrates its recognized importance in the research community. This accessibility has facilitated its adoption in academic and industrial research programs, contributing to the growing body of knowledge surrounding indazole chemistry and its applications in contemporary chemical research.

Properties

IUPAC Name |

1-(1-methylindazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFAZURHNZEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657114 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-25-7 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzaldehyde dimethylhydrazone + CsF + Ac2O + o-(trimethylsilyl)phenyl triflate | Formation of indazole core via aryne annulation |

| 2 | Stirring at 65 °C for 10 h | Acetylation at position 2 of indazole |

| 3 | Aqueous quench and isolation | 2-acetyl-1-methylindazole derivatives |

This method is advantageous for its one-pot nature, avoiding isolation of intermediates and allowing for scale-up potential.

Functionalization from Substituted Indazoles

Alternative routes include the functionalization of pre-formed indazole rings, particularly starting from 6-nitroindazole derivatives:

- Reduction of 6-nitroindazole to 6-aminoindazole.

- Subsequent methylation at the N-1 position.

- Introduction of the ethanone group via Friedel-Crafts acylation or related acylation methods.

These steps are well-documented in patent literature and provide a modular approach to substitution pattern control on the indazole ring.

Industrial Preparation and Scale-Up

According to commercial chemical suppliers, the synthesis process for 1-(1-methyl-1H-indazol-6-yl)ethanone is mature and suitable for mass production, with batch sizes reported up to 100 kg. The product is obtained with purity up to 99%, indicating robust purification protocols and reliable synthetic routes.

Production Highlights

| Parameter | Details |

|---|---|

| Production Capacity | 50 - 100 kg/month |

| Purity | Up to 99% |

| Form | Stable solid, stored sealed |

| Application | Drug research and development |

Analytical Characterization and Purity Assessment

Preparation methods are typically accompanied by rigorous characterization:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the indazole core and ethanone substituent.

- Infrared Spectroscopy (IR) : Characteristic carbonyl stretches near 1690-1770 cm⁻¹ confirm the acetyl group.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C10H10N2O.

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass with minimal deviation.

- Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods ensure >98% purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| One-pot aryne annulation | Benzaldehyde dimethylhydrazone | CsF, Ac2O, o-(trimethylsilyl)phenyl triflate, 65 °C, 10 h | High yield, >98% purity | Efficient, scalable, single-step synthesis |

| Functionalization from 6-nitroindazole | 6-Nitroindazole | Reduction, methylation, Friedel-Crafts acylation | Moderate to high yield | Multi-step, allows substitution flexibility |

| Industrial batch synthesis | Optimized intermediates | Proprietary conditions | Up to 99% purity | Large scale, commercial availability |

Research Findings and Considerations

- The aryne annulation route offers a streamlined synthesis with fewer purification steps, which is beneficial for research and industrial scale.

- Functionalization methods allow tailoring of substitution patterns but may involve more steps and reagents.

- Purity and yield optimization are critical for pharmaceutical applications, and current methods achieve these goals effectively.

- Safety considerations, such as handling of reagents like CsF and acetic anhydride, must be observed.

- The availability of large-scale production supports the compound's use in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-indazol-6-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Reduction: The major product is the corresponding alcohol.

Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry Applications

Indazole Derivatives : Research has shown that indazole derivatives exhibit a range of biological activities, including:

- Anti-cancer Activity : Compounds similar to 1-(1-Methyl-1H-indazol-6-yl)ethanone have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Anti-bacterial Properties : Certain indazole derivatives have demonstrated effectiveness against bacterial strains, suggesting potential for developing new antibiotics.

Biological Interaction Studies

Preliminary interaction studies suggest that this compound may bind to enzymes or receptors involved in metabolic pathways. This binding could lead to inhibitory effects on proteins crucial for disease processes, particularly in cancer and infectious diseases.

Potential Mechanisms of Action

The exact mechanisms through which this compound exerts its effects remain under investigation. However, similar compounds have been shown to interact through:

- Hydrogen Bonding : Facilitating interactions with target proteins.

- Pi-Pi Stacking : Enhancing binding affinity due to aromatic interactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indazol-6-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be due to inhibition of enzymes involved in the inflammatory response. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 1-(1-Methyl-1H-indazol-6-yl)ethanone, highlighting differences in substitution positions and functional groups:

Key Observations :

- Positional Isomerism : The acetyl group's position (3-, 5-, or 6-) significantly impacts electronic properties and steric hindrance. For example, the 3-acetyl isomer (CAS 69271-42-7) may exhibit different reactivity in coupling reactions due to proximity to the indazole nitrogen .

- Halogenated Derivatives : Bromo-fluoro substitutions (e.g., CAS 1159511-24-6) enhance electrophilicity and are often linked to improved bioactivity in medicinal compounds .

Comparison with Analogues:

- 1-(1-Methyl-1H-indazol-3-yl)ethanone: Synthesized via similar acetylation, but steric effects at the 3-position may require milder conditions .

- Halogenated Derivatives : Electrophilic halogenation (e.g., Br₂ or F₂) precedes or follows acetylation, often requiring catalysts like AlCl₃ .

- 1-(1H-Indazol-6-yl)ethanol: Synthesized from 1H-indazole-6-carbaldehyde via reduction (e.g., NaBH₄), contrasting with the oxidation steps needed for ethanone derivatives .

Biological Activity

1-(1-Methyl-1H-indazol-6-yl)ethanone, with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol, is a compound characterized by its unique indazole structure. This structure is significant as it contributes to the compound's potential biological activities, which include interactions with various biological targets. Despite the lack of extensive research specifically on this compound, its structural analogs have shown promising biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound is still under investigation. However, compounds with similar indazole structures have been explored for various activities:

Potential Activities:

- Anticancer: Indazole derivatives have been shown to inhibit specific enzymes and pathways critical for cancer progression.

- Antimicrobial: Some indazole compounds exhibit activity against bacteria and fungi.

Although specific mechanisms for this compound are not well-documented, the presence of nitrogen atoms and aromatic rings in indazoles allows for interactions through hydrogen bonding and pi-pi stacking. These interactions may lead to inhibitory effects on target proteins involved in disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the potential biological activities of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(1-Methyl-1H-indazol-5-yl)ethanone | 1159511-24-6 | 0.87 |

| 1-(1-Methyl-1H-indazol-3-yl)ethanone | 69271-42-7 | 0.74 |

| 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1 | 0.93 |

| 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | 0.92 |

This table illustrates how variations in the indazole structure can impact biological activity, suggesting that further research on this compound could yield significant findings.

Study on Anticancer Activity:

Research has shown that certain indazole derivatives inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, compounds similar to those derived from indazoles have demonstrated efficacy in inhibiting tumor growth in various cancer models.

Antimicrobial Properties:

Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that specific modifications to the indazole structure can enhance antibacterial activity against resistant strains of bacteria.

Q & A

Q. What synthetic methodologies are recommended for 1-(1-Methyl-1H-indazol-6-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : One-step synthesis strategies using precursors like indazole derivatives and acetylating agents (e.g., acetyl chloride) are common. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMF or acetonitrile). Reaction monitoring via TLC or HPLC ensures intermediate stability. For scalability, consider flow chemistry setups to enhance yield and purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Compare and NMR signals with reference data (e.g., methyl groups at δ 2.6 ppm for acetyl; indazole protons at δ 7.2–8.1 ppm) .

- IR : Confirm carbonyl (C=O) stretching vibrations at ~1680–1720 cm .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 189) and fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation?

- Methodological Answer : Use dual refinement software (e.g., SHELXL ) to reconcile discrepancies between X-ray diffraction data and computational models. For ambiguous electron density regions (e.g., methyl group orientation), employ ab initio structure solution methods or neutron diffraction for hydrogen atom localization. Cross-validate with solid-state NMR to resolve torsional ambiguities .

Q. What computational approaches predict physicochemical properties, and how do they align with experimental data?

- Methodological Answer :

- LogP and Solubility : Use QSPR models (e.g., ACD/Labs Percepta) based on topological polar surface area (TPSA) and molecular weight. Compare with experimental HPLC-derived partition coefficients .

- Tautomerism Analysis : DFT calculations (B3LYP/6-31G*) assess keto-enol equilibrium in solution, validated via NMR titration in DMSO-d .

Q. What challenges arise in optimizing regioselectivity for indazole functionalization?

- Methodological Answer : Competing N1 vs. C6 reactivity can be mitigated using directing groups (e.g., nitro or methoxy) or transition metal catalysts (e.g., Pd(OAc)) to favor C–H activation at the 6-position. Kinetic studies (e.g., time-resolved IR) identify intermediates, while steric maps (MM2 force fields) predict steric hindrance effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.